molecular formula C9H16N4O B13565931 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide

Cat. No.: B13565931
M. Wt: 196.25 g/mol
InChI Key: ZZMXSQUQXBVGFE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide is a synthetic organic compound that features both an ethylamino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate aldehyde with an amine and a nitrile under acidic conditions to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting enzyme activity or receptor function. The ethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-4-(1h-imidazol-1-yl)butanamide
  • 2-(Propylamino)-4-(1h-imidazol-1-yl)butanamide
  • 2-(Butylamino)-4-(1h-imidazol-1-yl)butanamide

Uniqueness

2-(Ethylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to its specific combination of the ethylamino group and the imidazole ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(ethylamino)-4-imidazol-1-ylbutanamide

InChI

InChI=1S/C9H16N4O/c1-2-12-8(9(10)14)3-5-13-6-4-11-7-13/h4,6-8,12H,2-3,5H2,1H3,(H2,10,14)

InChI Key

ZZMXSQUQXBVGFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=CN=C1)C(=O)N

Origin of Product

United States

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